Kirenol

PPARγ Agonism Ulcerative Colitis Anti-inflammatory

Researchers relying on crude Siegesbeckia extracts risk irreproducible results due to Kirenol content varying from 0 to 5.77 mg/g in raw plant material. Unlike co-occurring diterpenoids Darutigenol and Darutoside, Kirenol is the most potent PPARγ agonist, enabling mechanism-specific anti-inflammatory studies. • ≥98% HPLC purity ensures reproducible concentration-response relationships in cell-based assays. • Distinct from Darutigenol in PPARγ activation potency and from DHKA in pharmacokinetic profile; rapid elimination half-life requires pure compound for accurate ADME studies. • For in vivo arthritis or colitis models, a sustained-release formulation increases systemic AUC by 6.56-fold over crude compound. Choose purified Kirenol for target validation, SAR studies, and reference standard applications where lot-to-lot consistency is non-negotiable.

Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
CAS No. 52659-56-0
Cat. No. B1673652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKirenol
CAS52659-56-0
SynonymsKirenol,
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O
InChIInChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3/t14-,15-,16-,17+,18+,19+,20+/m1/s1
InChIKeyNRYNTARIOIRWAB-JPDRSCFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kirenol Inflammation Research Sourcing Guide


Kirenol (CAS 52659-56-0) is a well-defined ent-pimarane type diterpenoid [1]. It is a major bioactive constituent isolated from Siegesbeckia species, including S. orientalis and S. pubescens, plants with a long history of traditional use for treating inflammatory conditions like arthritis [2]. Unlike crude plant extracts, purified Kirenol offers a specific molecular entity (C20H34O4) for studying its distinct pharmacological mechanisms, which include modulation of the NF-κB pathway and upregulation of protective proteins like Annexin-1 and HO-1 [3][4].

Kirenol: Critical Differences from Analogs


Procuring a generic "Siegesbeckia extract" or assuming that any ent-pimarane diterpenoid from the same plant will perform identically is a critical error. While Kirenol, Darutigenol, and Darutoside are co-occurring compounds, their individual pharmacological profiles and physicochemical properties differ significantly [1]. For example, Kirenol and Darutigenol exhibit distinct potencies in activating PPARγ, a key anti-inflammatory target [2]. Furthermore, the pharmacokinetic behavior of purified Kirenol is substantially different from other related diterpenoids like ent-16β,17-dihydroxy-kauran-19-oic acid (DHKA) and from its behavior when administered as part of a crude extract, where interactions can alter absorption and elimination [3]. Therefore, for reproducible, mechanism-specific research, the use of a well-characterized, high-purity Kirenol reference standard is non-negotiable.

Kirenol Comparative Evidence


PPARγ Agonist Potency Comparison

Kirenol exhibits superior potency as a PPARγ agonist compared to its structural analogs Darutigenol and Darutoside. All three compounds were isolated from the same fraction of Siegesbeckia pubescens and tested in a luciferase reporter gene assay using 293T cells [1]. The study concluded that while all three activate PPARγ in a concentration-dependent manner, Kirenol demonstrated the most potent effect among the three major diterpenoids evaluated [1].

PPARγ Agonism Ulcerative Colitis Anti-inflammatory

Pharmacokinetics vs. DHKA

In a comparative rat pharmacokinetic study, the in vivo behavior of Kirenol was found to be markedly different from that of another active diterpenoid from Herba Siegesbeckiae, ent-16β,17-dihydroxy-kauran-19-oic acid (DHKA) [1]. Following intragastric administration, Kirenol was both absorbed and eliminated rapidly, whereas DHKA was also absorbed rapidly but exhibited a significantly slower elimination profile [1]. This demonstrates that even within the same plant, structurally distinct diterpenoids possess highly divergent pharmacokinetic properties.

Pharmacokinetics ADME Drug Discovery

Sustained-Release Pellet Bioavailability

Kirenol's bioavailability is significantly modifiable through formulation. A pharmacokinetic study in Beagle dogs directly compared crude Kirenol powder with a custom-made sustained-release pellet formulation [1]. The results demonstrated that the formulation dramatically improved systemic exposure. The area under the plasma concentration-time curve (AUC₀₋ₜ) for the sustained-release pellets was 6.56 times higher than that of the crude drug [1]. This confirms that the native bioavailability of Kirenol is a limiting factor that can be overcome with strategic formulation.

Bioavailability Drug Delivery Formulation

Extract Matrix Effects on Pharmacokinetics

The pharmacokinetic profile of pure Kirenol differs substantially from that of Kirenol administered as part of a crude Herba Siegesbeckiae extract. A comparative rat study showed that co-administration of the extract inhibited the absorption and postponed the elimination of Kirenol compared to administration of the pure compound alone [1]. This indicates that other constituents in the plant matrix significantly alter Kirenol's ADME properties.

Pharmacokinetics Drug-Herb Interactions Bioavailability

Content Variability in Plant Material

The concentration of Kirenol in Siegesbeckia orientalis plant material is highly variable and can be dramatically different from its co-occurring analogs. An HPLC analysis of samples collected from different locations revealed that Kirenol content ranged from 0 to 5.77 mg/g, while Darutoside ranged from 0.82 to 5.48 mg/g, and Darutigenol ranged from 0.37 to 3.18 mg/g [1]. This data shows that Kirenol can be absent entirely in some samples, whereas the other diterpenoids are consistently present.

Quality Control Phytochemistry HPLC Analysis

Kirenol Application Scenarios


In Vivo Studies with Enhanced Bioavailability

For in vivo studies targeting systemic inflammatory conditions like arthritis, the use of a Kirenol formulation with enhanced bioavailability is critical. As demonstrated, a sustained-release pellet formulation can increase systemic exposure (AUC) by 6.56-fold compared to the crude compound [1]. This application scenario is ideal for researchers aiming to achieve therapeutic plasma levels and maximize the probability of observing an in vivo pharmacodynamic effect.

PPARγ-Mediated Anti-Inflammatory Mechanisms

Researchers investigating the specific role of PPARγ in anti-inflammatory processes, particularly in models of ulcerative colitis, should select Kirenol. In vitro studies have identified Kirenol as the most potent PPARγ agonist among the major diterpenoids (Kirenol, Darutigenol, Darutoside) isolated from Siegesbeckia pubescens [1]. Using the compound with the highest potency on this target allows for clearer signal detection and a more robust exploration of this specific mechanism of action.

In Vitro Studies with Defined Purity

In any cell-based assay where a precise and reproducible concentration-response relationship is required, purified Kirenol is mandatory. Evidence shows that the concentration of Kirenol in raw plant material varies from 0 to 5.77 mg/g [1]. Attempting to use a crude extract would introduce an undefined, variable, and potentially absent concentration of the active principle, leading to irreproducible results. This scenario is fundamental for all basic pharmacology and target validation research involving Kirenol.

Comparative Diterpenoid Pharmacology

For research programs focused on structure-activity relationships (SAR) or comparative pharmacology within the ent-pimarane class, Kirenol serves as a key reference standard. Its distinct pharmacokinetic profile, characterized by rapid elimination [1], and its unique efficacy as a PPARγ agonist [2], provide a clear baseline against which other compounds (e.g., Darutigenol, DHKA) can be compared. This enables a systematic investigation into how subtle structural changes dictate biological and ADME properties.

Technical Documentation Hub

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